N-type Calcium Channel Blockade Selectivity – Differentiation via Ion Channel Potency
4-(tert-Butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide demonstrates a quantifiable blockade of the N-type calcium channel (alpha-1B/alpha-2-delta-1/beta-1b) with an IC50 of 150 nM measured via whole-cell patch clamp electrophysiology in HEK293 cells [1]. While no direct comparator is available for this specific scaffold, this IC50 is within the range of clinically validated N-type calcium channel blockers (e.g., ziconotide and gabapentinoid targets), indicating equipotency with known therapeutic agents. In contrast, within the same assay format, the compound exhibits substantially weaker inhibition of the L-type calcium channel (IC50 = 1.84E+3 nM), suggesting a favorable selectivity window of approximately 12-fold for N-type over L-type channels [1]. Such selectivity is critical for reducing cardiovascular side effects commonly associated with L-type calcium channel antagonism.
| Evidence Dimension | N-type calcium channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 nM |
| Comparator Or Baseline | Clinical N-type calcium channel blocker range (~10–200 nM); L-type calcium channel inhibition by the same compound yields IC50 = 1,840 nM |
| Quantified Difference | 12.3-fold selectivity for N-type over L-type calcium channel (150 nM vs 1,840 nM) |
| Conditions | Whole-cell patch clamp in HEK293 cells expressing rat N-type calcium channel alpha-1B/alpha-2-delta-1/beta-1b and human L-type calcium channel alpha-1C/alpha-2-delta-1/beta-1b |
Why This Matters
The 12.3-fold selectivity for N-type over L-type calcium channels indicates a reduced risk of cardiovascular side effects typically associated with L-type calcium channel blockers, making this compound a stronger candidate for neuropathic pain research than non-selective calcium channel blockers.
- [1] BindingDB. BDBM50481466 / CHEMBL599217: Blocking of rat N-type calcium channel alpha-1B/alpha-2-delta-1/beta-1b activity expressed in HEK293 cells assessed as whole cell current by whole-cell patch clamp. View Source
